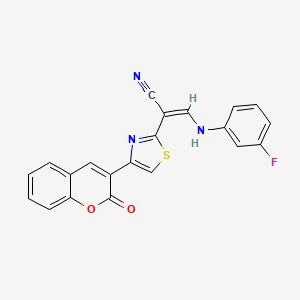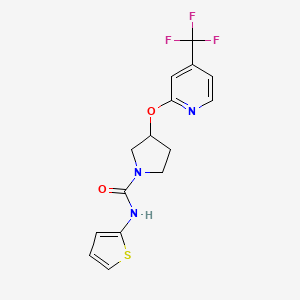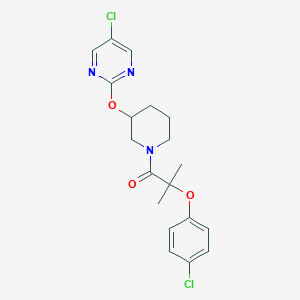
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pteridine derivatives involves several key steps, including the use of intermediate compounds and specific reagents to achieve the desired chemical structures. For instance, the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamines involves an intermediate compound 5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, with structures established through spectral data such as 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data (Gorle et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those involving morpholine derivatives, reveals specific orientations and bond lengths critical for the compound's functionality. For example, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its platinum(II) and ruthenium(II) complexes exhibit specific bond orientations and lengths, indicative of the compound's potential reactivity and interaction with other molecules (Singh et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and modification of pteridine derivatives often include steps such as displacement reactions, cyclization, and controlled oxidation. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. For example, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine involves displacement and cyclization reactions to introduce specific substituents and achieve high yields (Samano et al., 2000).
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl groups. These compounds, including variations like 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, exhibit significant larvicidal activity against larvae, highlighting their potential as bioactive molecules in pest control and possibly in therapeutic contexts due to their bioactive properties (Gorle et al., 2016).
Coordination Chemistry and Cytotoxicity
Mixed cis-diamine complexes of platinum(II) containing morpholine and other amines have been synthesized and tested for their cytotoxicity against cancer cells. These complexes, featuring a cis-configuration where morpholine acts as one of the ligands, have shown promising anticancer activities, highlighting the utility of morpholine-containing compounds in developing chemotherapeutic agents (Da et al., 2004).
Material Science and Polymer Chemistry
Novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups have been synthesized from diamines containing morpholine units. These polymers exhibit high thermal stability, good mechanical properties, and electrochromic characteristics, suggesting their application in advanced material science, particularly in the development of high-performance polymers with specific electronic and optical properties (Cheng et al., 2005).
Organic Synthesis and Characterization
The synthesis and characterization of novel pyrimidine derivatives with morpholine phenyl groups have been explored. These compounds are synthesized via specific reactions involving guanidine nitrate and characterized by various spectroscopic methods. The research demonstrates the versatility of morpholine-containing compounds in organic synthesis and the potential for discovering new biological activities (Thanusu et al., 2010).
Luminescence and Optical Materials
Investigations into sterically hindered Pt(II) complexes, including those with morpholine derivatives, have shown their applications in fabricating organic light-emitting diodes (OLEDs) and electrical switching devices. These materials offer deep-red emission and potential use in organic memory devices due to their unique electroluminescent and electrochromic properties (Blondel et al., 2017).
properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)23-17-15-16(21-6-5-20-15)24-18(25-17)22-7-8-26-9-11-27-12-10-26/h1-6H,7-12H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOLFWSFOQVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)


![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)



![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)